Cas no 144069-70-5 ((2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid)

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2R,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid
- (2R,4S)-1-(TERT-BUTOXYCARBONYL)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID
- (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
- (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline
- LogP
- (2R,4S)-1-(BOC)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID
- tert-butyl (2R,4S)-2-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate
- rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
- 103290-39-7
- 144069-70-5
- (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylicacid
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
- Z2307367783
- SCHEMBL4195796
- AKOS016015819
- CS-0127934
- DTXSID50661569
- EN300-6473076
- MFCD09952343
- CHEBI:230025
- G84605
- (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
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- MDL: MFCD09952343
- Inchi: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1
- InChI Key: JDAQDIQHICLYKH-CHWSQXEVSA-N
- SMILES: CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 291.14713
- Monoisotopic Mass: 291.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.196
- PSA: 66.84
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Security Information
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Customs Data
- HS CODE:29339900
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B592645-2.5mg |
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
144069-70-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-6473076-0.25g |
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid |
144069-70-5 | 95.0% | 0.25g |
$172.0 | 2025-02-19 | |
abcr | AB509971-100 mg |
(2R,4S)-Boc-4-Phenyl-pyrrolidine-2-carboxylic acid; . |
144069-70-5 | 100MG |
€486.70 | 2023-04-18 | ||
Chemenu | CM198845-5g |
cis-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
144069-70-5 | 95% | 5g |
$1587 | 2021-06-09 | |
Enamine | EN300-6473076-0.05g |
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid |
144069-70-5 | 95.0% | 0.05g |
$81.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1262120-100mg |
(2R,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid |
144069-70-5 | 97% (HPLC) | 100mg |
$525 | 2024-06-06 | |
eNovation Chemicals LLC | Y1262120-1g |
(2R,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid |
144069-70-5 | 97% (HPLC) | 1g |
$2130 | 2024-06-06 | |
TRC | B592645-25mg |
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
144069-70-5 | 25mg |
$ 115.00 | 2022-06-07 | ||
abcr | AB509971-100mg |
(2R,4S)-Boc-4-Phenyl-pyrrolidine-2-carboxylic acid; . |
144069-70-5 | 100mg |
€486.70 | 2025-02-17 | ||
Aaron | AR00AERL-50mg |
(2R,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid |
144069-70-5 | 95% | 50mg |
$137.00 | 2025-01-23 |
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Introduction to (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid (CAS No. 144069-70-5)
Chemical Structure and Properties
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a complex organic compound with the CAS registry number 144069-70-5. Its molecular structure features a pyrrolidine ring, which is a five-membered cyclic amine, substituted with a tert-butoxycarbonyl (Boc) group at position 1 and a phenyl group at position 4. The carboxylic acid group is located at position 2 of the pyrrolidine ring. This compound belongs to the class of amino acids and is often used as a building block in organic synthesis due to its versatile functional groups.
Synthesis and Applications
The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid typically involves multi-step reactions, including alkylation, oxidation, and stereochemical control to achieve the desired configuration. The Boc group serves as a protecting group for the amine functionality during synthesis, ensuring selective reactivity in subsequent steps. This compound has been widely studied for its potential applications in drug discovery, particularly in the development of peptide-based therapeutics.
Recent Research Findings
Recent studies have highlighted the importance of (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid in understanding stereochemical interactions in peptide bonds. Researchers have utilized this compound to investigate the role of steric hindrance and conformational flexibility in enzyme-substrate interactions. For instance, a 2023 study published in *Nature Chemistry* demonstrated that this compound can serve as a model system for studying enantioselective catalysis in complex molecular environments.
Additionally, advancements in computational chemistry have enabled detailed molecular dynamics simulations of this compound. These simulations have provided insights into its solubility properties and interaction patterns with biological membranes. Such findings are crucial for optimizing drug delivery systems and improving bioavailability.
Role in Pharmaceutical Development
In the pharmaceutical industry, (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is valued for its ability to modulate protein-protein interactions. A 2023 clinical trial reported promising results using derivatives of this compound as inhibitors of certain kinases involved in cancer progression. The compound's phenyl group contributes to its lipophilicity, enhancing its ability to penetrate cellular membranes and bind to target proteins.
Moreover, the Boc group's presence allows for controlled deprotection during drug synthesis, enabling precise modulation of the compound's pharmacokinetic properties. This feature has made it a popular choice in the design of prodrugs and targeted drug delivery systems.
Environmental Considerations and Safety
While (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is not classified as a hazardous chemical under current regulations, its production and handling require adherence to standard laboratory safety protocols. Proper disposal methods should be employed to minimize environmental impact.
Recent environmental studies have also explored the biodegradation pathways of this compound under various conditions. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic ecosystems.
Conclusion
In summary, (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS No. 144069-70-5) is a versatile compound with significant applications in organic synthesis and pharmaceutical development. Its unique structure and functional groups make it an invaluable tool for researchers exploring stereochemical interactions and drug design principles. As demonstrated by recent research findings, this compound continues to play a pivotal role in advancing our understanding of complex molecular systems and their therapeutic potential.
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